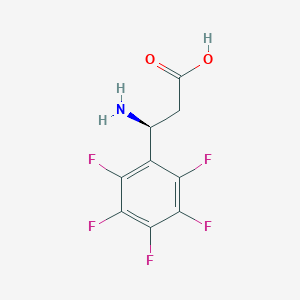![molecular formula C16H21FO5 B13903983 8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)
8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] is a synthetic organic compound with the molecular formula C16H21FO5 and a molecular weight of 312.33 g/mol . This compound is characterized by its unique spiro structure, which includes a dioxolane ring fused to a tetralin moiety, and the presence of a fluoro substituent and a methoxyethoxymethoxy group.
Méthodes De Préparation
The synthesis of 8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the dioxolane ring: This step involves the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the dioxolane ring.
Introduction of the fluoro substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the methoxyethoxymethoxy group: This step involves the reaction of the intermediate compound with a suitable alkylating agent to introduce the methoxyethoxymethoxy group.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] has various scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] involves its interaction with specific molecular targets and pathways. The fluoro substituent and the spiro structure may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methoxyethoxymethoxy group may enhance its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar compounds to 8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] include:
8’-Fluoro-7’-iodo-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin]: This compound has an additional iodo substituent, which may alter its reactivity and biological activity.
Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene], 8’-fluoro-3’,4’-dihydro-6’-(phenylmethoxy): This compound has a phenylmethoxy group instead of the methoxyethoxymethoxy group, which may affect its chemical and physical properties.
The uniqueness of 8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] lies in its specific combination of substituents and its spiro structure, which may confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H21FO5 |
|---|---|
Poids moléculaire |
312.33 g/mol |
Nom IUPAC |
5'-fluoro-7'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C16H21FO5/c1-18-4-5-19-11-20-13-8-12-2-3-16(21-6-7-22-16)10-14(12)15(17)9-13/h8-9H,2-7,10-11H2,1H3 |
Clé InChI |
WJFDETFLTLQWCF-UHFFFAOYSA-N |
SMILES canonique |
COCCOCOC1=CC2=C(CC3(CC2)OCCO3)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B13903904.png)
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13903905.png)


![5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13903931.png)
![tert-butyl (4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13903932.png)

![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)





![methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13903973.png)
